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molecular formula C14H15NO5S B2784753 4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic Acid CAS No. 77853-51-1

4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic Acid

Cat. No. B2784753
M. Wt: 309.34
InChI Key: RJAHEEXALIVZOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04363813

Procedure details

Ethyl 2-(3,4,5-trimethoxyphenyl)-4-methylthiazolecarboxylate (10.1 g corresponding to its 0.03mol), 150 ml of ethanol and 50 ml of an aqueous 10% solution of sodium hydroxide were heated for 1.5 hours under a reflux condenser. After condensing the reaction mixture to 40 ml and neutralizing the condensate with 6 N hydrochloric acid, the precipitate which separated was washed with water and recrystallized from an aqueous 50% ethanolic solution to obtain the product amounting to 8.3 g, consisting of faintly yellow needle-like crystals, melting at 205° to 207° C. at a yield of 90%.
Name
Ethyl 2-(3,4,5-trimethoxyphenyl)-4-methylthiazolecarboxylate
Quantity
10.1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:13]2(C(OCC)=O)[NH:17][C:16]([CH3:18])=[CH:15][S:14]2)[CH:6]=[C:7]([O:11][CH3:12])[C:8]=1[O:9][CH3:10].[OH-:24].[Na+].Cl.[CH2:27]([OH:29])C>>[CH3:12][O:11][C:7]1[CH:6]=[C:5]([C:13]2[S:14][C:15]([C:27]([OH:29])=[O:24])=[C:16]([CH3:18])[N:17]=2)[CH:4]=[C:3]([O:2][CH3:1])[C:8]=1[O:9][CH3:10] |f:1.2|

Inputs

Step One
Name
Ethyl 2-(3,4,5-trimethoxyphenyl)-4-methylthiazolecarboxylate
Quantity
10.1 g
Type
reactant
Smiles
COC=1C=C(C=C(C1OC)OC)C1(SC=C(N1)C)C(=O)OCC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After condensing the reaction mixture to 40 ml
CUSTOM
Type
CUSTOM
Details
the precipitate which separated
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from an aqueous 50% ethanolic solution
CUSTOM
Type
CUSTOM
Details
to obtain the product amounting to 8.3 g

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=C(C1OC)OC)C=1SC(=C(N1)C)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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